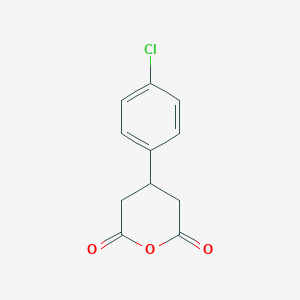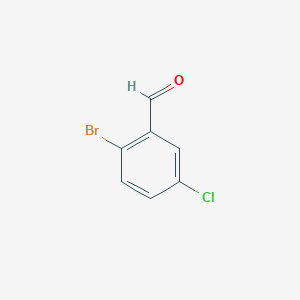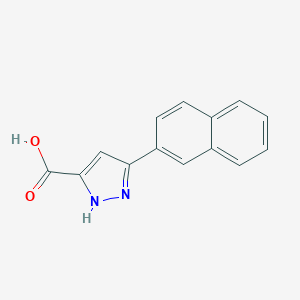
2-(2-Methyl-oxiranyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-oxiranyl)-pyridine, also known as 2-methyl-2-pyridyl epoxide, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-oxiranyl)-pyridine has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a building block for the synthesis of other compounds. In biochemistry, it has been used as a tool for studying enzyme mechanisms and protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-oxiranyl)-pyridine is not fully understood. However, it is believed that the compound can undergo ring-opening reactions to form reactive intermediates that can react with other molecules. These reactive intermediates can then form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-Methyl-oxiranyl)-pyridine are varied and depend on the specific application. In biochemistry, the compound has been shown to inhibit the activity of certain enzymes and to cause changes in protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methyl-oxiranyl)-pyridine in lab experiments is its unique chemical structure, which allows it to react with other molecules in a variety of ways. This makes it a valuable tool for researchers in various scientific fields. However, the compound is also known to be highly reactive and can be difficult to handle. Careful purification and handling procedures are required to obtain a high-quality product.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Methyl-oxiranyl)-pyridine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the study of the compound's potential as a drug delivery system and as a treatment for various diseases. Additionally, the compound's unique chemical structure could be used to develop new materials with specific properties. Overall, the future of research involving 2-(2-Methyl-oxiranyl)-pyridine is promising, and there is much to be learned about its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 2-(2-Methyl-oxiranyl)-pyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-methylpyridine with chloroacetaldehyde in the presence of a base catalyst. Both methods produce a yield of approximately 50-60% and require careful purification to obtain a high-quality product.
Eigenschaften
CAS-Nummer |
170233-00-8 |
|---|---|
Produktname |
2-(2-Methyl-oxiranyl)-pyridine |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GLXORJUVWDNWDN-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=CC=N2 |
Kanonische SMILES |
CC1(CO1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



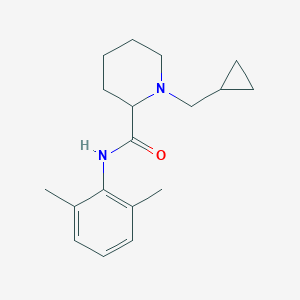
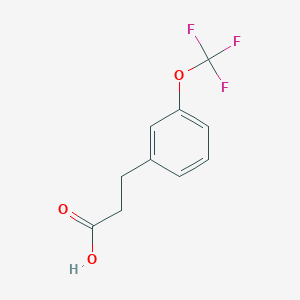
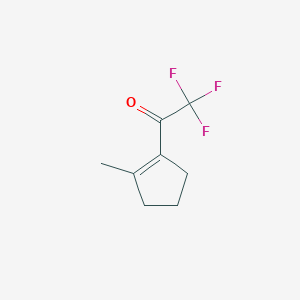


![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
